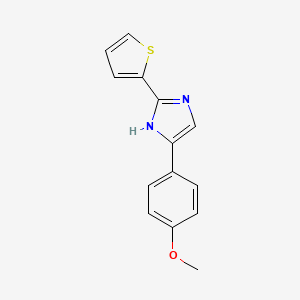
1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is a heterocyclic compound that features both imidazole and thiophene rings. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The methoxyphenyl group adds to its chemical diversity, potentially enhancing its biological activity and making it a versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group and the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted methoxyphenyl or thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and electronic properties.
作用機序
The mechanism of action of 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thiophene ring and methoxyphenyl group may enhance its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
4-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Lacks the thiophene ring, which may reduce its electronic properties and biological activity.
2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: Lacks the methoxyphenyl group, which may affect its solubility and interaction with biological targets.
4-(4-HYDROXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: The hydroxyl group can alter its reactivity and potential hydrogen bonding interactions.
Uniqueness
4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is unique due to the combination of the methoxyphenyl group, thiophene ring, and imidazole ring. This combination provides a balance of electronic properties, solubility, and potential biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
102152-10-3 |
|---|---|
分子式 |
C14H12N2OS |
分子量 |
256.32 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-4-10(5-7-11)12-9-15-14(16-12)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) |
InChIキー |
OCRQCMKKESAJGD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
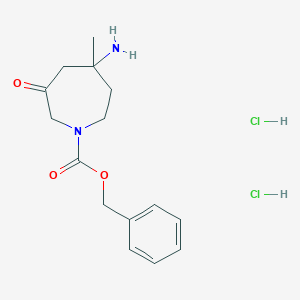
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
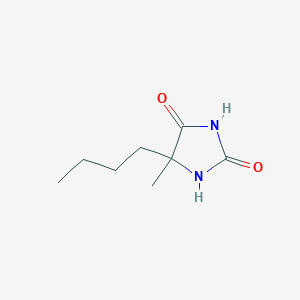
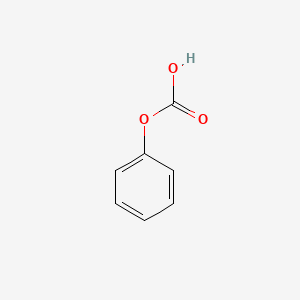
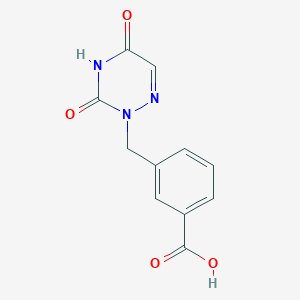
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
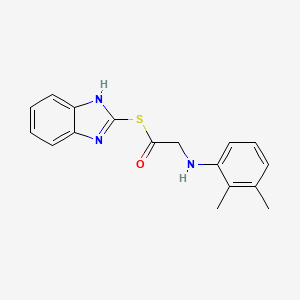
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)


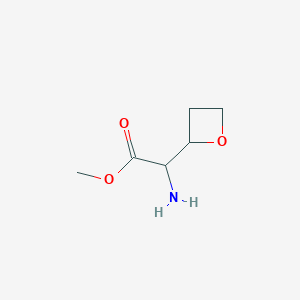
![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
